

understanding the pharmacokinetics of DR2313

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Compound of Interest

Compound Name: DR2313

Cat. No.: B1662944

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An in-depth search for publicly available data on the pharmacokinetics of a compound designated "**DR2313**" did not yield any specific results. This suggests that **DR2313** may be an internal discovery code for a compound not yet disclosed in scientific literature, a hypothetical molecule, or a highly niche therapeutic agent.

Therefore, this guide has been constructed as a comprehensive template to demonstrate the requested format and content for a technical whitepaper on compound pharmacokinetics. The following sections utilize representative data and standard experimental protocols to serve as a framework for researchers, scientists, and drug development professionals to adapt for their specific compound.

Pharmacokinetic Profile of DR2313

This section details the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of **DR2313**, established through preclinical in vivo studies.

Plasma Pharmacokinetics

Pharmacokinetic parameters were determined in male Sprague-Dawley rats following intravenous (IV) and oral (PO) administration. The primary findings are summarized below.

Table 1: Plasma Pharmacokinetic Parameters of **DR2313** in Sprague-Dawley Rats

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
Cmax (ng/mL)	850 ± 110	450 ± 95
Tmax (h)	0.08	1.5
AUC(0-t) (ng·h/mL)	1230 ± 215	2890 ± 450
AUC(0-inf) (ng·h/mL)	1255 ± 220	3010 ± 470
t½ (h)	2.8 ± 0.5	3.1 ± 0.6
CL (mL/min/kg)	13.3 ± 2.5	-
Vdss (L/kg)	3.5 ± 0.7	-
F (%)	-	38.0

Data are presented as mean ± standard deviation (n=5 per group).

Tissue Distribution

Following a single intravenous dose of 1 mg/kg, the distribution of **DR2313** into various tissues was assessed at 4 hours post-administration.

Table 2: Tissue Distribution of **DR2313** in Sprague-Dawley Rats (4h Post-IV Dose)

Tissue	Concentration (ng/g)	Tissue-to-Plasma Ratio
Liver	3200 ± 550	16.0
Kidney	2540 ± 480	12.7
Lung	1880 ± 310	9.4
Heart	950 ± 150	4.8
Brain	45 ± 12	0.2
Muscle	610 ± 90	3.1
Adipose	1150 ± 230	5.8

Plasma concentration at 4 hours was 200 ± 40 ng/mL. Data are presented as mean \pm standard deviation (n=5).

Experimental Protocols

In Vivo Pharmacokinetic Study

- Species and Housing: Male Sprague-Dawley rats (250-300g) were used for all studies. Animals were housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.
- Drug Formulation and Administration:
 - Intravenous (IV): **DR2313** was dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline to a final concentration of 0.5 mg/mL. A single dose of 1 mg/kg was administered via the lateral tail vein.
 - Oral (PO): **DR2313** was suspended in 0.5% methylcellulose in water to a final concentration of 2 mg/mL. A single dose of 10 mg/kg was administered by oral gavage.
- Sample Collection:
 - For the IV and PO groups, sparse blood samples (approximately 150 μ L) were collected from the jugular vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.
 - Plasma was isolated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
- Bioanalytical Method:
 - Plasma samples were processed using protein precipitation with a 3:1 volume of acetonitrile containing an internal standard (e.g., Verapamil).
 - Quantification of **DR2313** was performed using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method on a Sciex API 5500 system.
 - The lower limit of quantification (LLOQ) was established at 1 ng/mL.

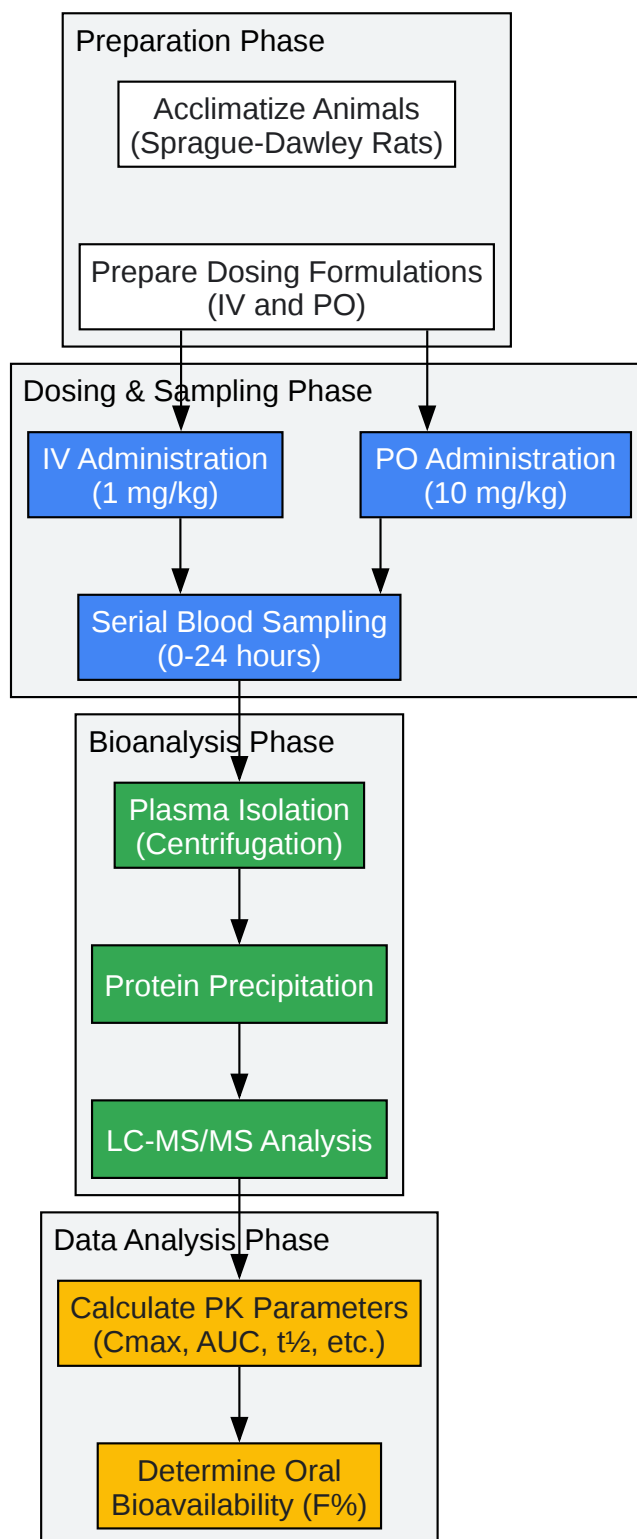
Tissue Distribution Study

- Protocol: Male Sprague-Dawley rats (n=5) were administered a single IV dose of 1 mg/kg **DR2313**. At 4 hours post-dose, animals were euthanized, and key tissues (liver, kidney, lung, heart, brain, muscle, adipose) were harvested.
- Sample Processing: Tissues were rinsed with cold saline, blotted dry, and weighed. Tissues were then homogenized with a 3-fold volume of phosphate-buffered saline.
- Analysis: Homogenates were processed and analyzed for **DR2313** concentration using the same LC-MS/MS method described for plasma samples.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the workflow for the preclinical in vivo pharmacokinetic study.

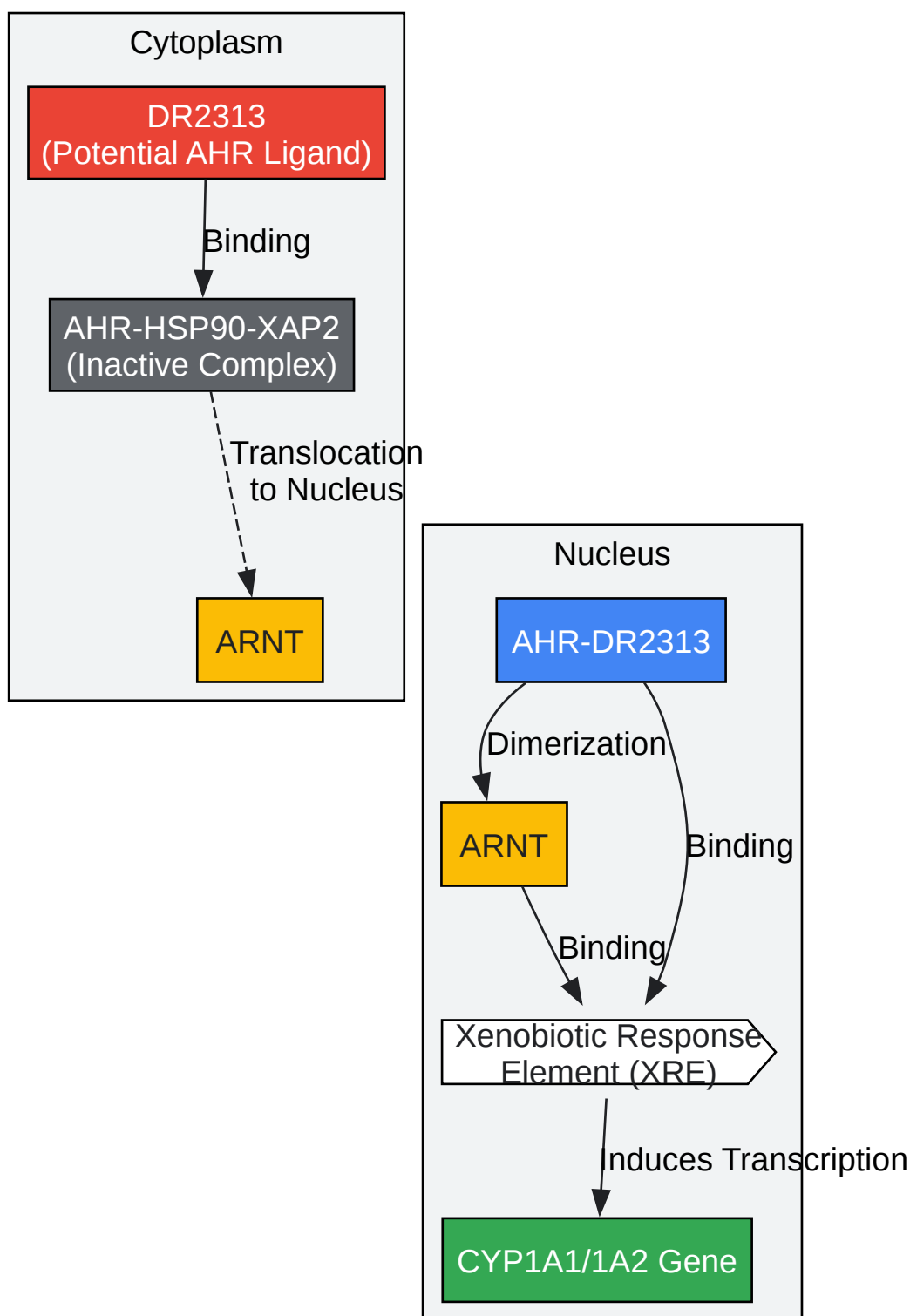


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Caption: Workflow for a preclinical pharmacokinetic study of **DR2313**.

Relevant Signaling Pathway

Drug metabolism is often influenced by the induction of cytochrome P450 (CYP) enzymes. The Aryl Hydrocarbon Receptor (AHR) pathway is a key regulator of several CYP enzymes, such as CYP1A1 and CYP1A2. The diagram below outlines this signaling cascade.



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Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway.

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